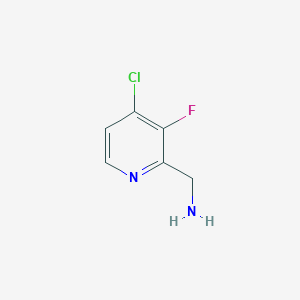

4-Chloro-3-fluoropyridine-2-methanamine

Description

Significance of Fluorinated and Chlorinated Pyridines in Organic Synthesis

The introduction of chlorine and fluorine atoms into the pyridine (B92270) ring is a critical strategy in modern synthetic chemistry. reagentia.eu Halopyridines are considered fundamental building blocks, where the carbon-halogen bond serves as a versatile handle for a multitude of chemical transformations. acs.org These compounds are frequently found in pharmaceuticals and agrochemicals. acs.orgachemblock.com

Fluorinated Pyridines: The incorporation of fluorine can drastically alter a molecule's biological and physicochemical properties. nih.gov Fluorine's high electronegativity can change the acidity (pKa) of nearby functional groups and influence molecular conformation. nih.gov Furthermore, replacing a hydrogen atom with fluorine can enhance a drug's metabolic stability, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. patsnap.com This increased stability can lead to a longer biological half-life. The presence of fluorine can also increase a molecule's lipophilicity, potentially improving its ability to cross biological membranes. reagentia.eupatsnap.com These attributes have made fluorinated pyridines essential components in the design of new drugs and agrochemicals.

Chlorinated Pyridines: Chloropyridines are widely used as intermediates in the synthesis of pharmaceuticals and pesticides. chemicalbook.comthieme.de The chlorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups. acs.org This reactivity is fundamental to building more complex molecular scaffolds. The development of selective chlorination processes is crucial for accessing specific isomers needed for targeted synthesis. The lack of broadly applicable and selective halogenation methods, however, can present a challenge in accessing these vital synthetic intermediates. acs.org

The strategic placement of these halogens dictates the reactivity of the pyridine ring and is a key consideration in synthetic design. The table below summarizes the key properties imparted by these halogens.

Table 1: Influence of Halogenation on Pyridine Properties

| Property | Effect of Fluorination | Effect of Chlorination |

|---|---|---|

| Metabolic Stability | Increases due to strong C-F bond. patsnap.com | Can be used to create reactive sites for further modification. |

| Lipophilicity | Generally increases, aiding membrane transport. reagentia.eupatsnap.com | Influences solubility and reactivity. |

| Reactivity | Modifies electronic properties of the ring. | Acts as a good leaving group in SNAr reactions. acs.org |

| Applications | Pharmaceuticals, agrochemicals, materials science. reagentia.eunih.gov | Intermediates for pharmaceuticals and pesticides. chemicalbook.comthieme.de |

Role of 4-Chloro-3-fluoropyridine-2-methanamine as a Key Building Block

This compound is a polysubstituted pyridine derivative that exemplifies the strategic combination of functional groups to create a versatile synthetic intermediate. While specific, large-scale applications are not broadly documented in readily available literature, its structure suggests a significant role as a building block for more complex molecules, particularly in medicinal and agrochemical research.

The utility of this compound stems from the distinct reactivity of its substituents:

4-Chloro Group: The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This position is activated towards nucleophilic attack, allowing for the displacement of the chloride ion by a wide range of nucleophiles such as amines, alcohols, and thiols. This enables the straightforward introduction of diverse functional groups and the extension of the molecular structure.

3-Fluoro Group: The fluorine atom at the 3-position strongly influences the electronic properties of the pyridine ring through its inductive electron-withdrawing effect. This can modulate the reactivity of the other positions on the ring and can be a crucial feature for biological activity in the final target molecule.

2-Methanamine Group: The primary amine of the aminomethyl group at the 2-position is a key functional handle. It can readily participate in reactions such as amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. Its proximity to the ring nitrogen allows for potential chelation with metal centers, which can be useful in catalysis or the design of metal-binding compounds.

The combination of an SNAr-susceptible chlorine atom and a reactive primary amine makes this compound a valuable scaffold. Analogous compounds, such as 2-Chloro-3-fluoropyridin-4-amine, are known to serve as intermediates in the synthesis of bioactive molecules like kinase inhibitors. This suggests that this compound is similarly poised for use in constructing targeted therapeutic agents where the specific arrangement of its functional groups is required for biological efficacy.

Overview of Pyridine Reactivity in Advanced Synthetic Methodologies

The pyridine ring, while aromatic, has a significantly different reactivity profile compared to benzene (B151609) due to the presence of the electronegative nitrogen atom. patsnap.com This nitrogen atom makes the ring electron-deficient and influences its behavior in various chemical transformations. patsnap.com

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene because the nitrogen atom withdraws electron density from the ring carbons. patsnap.com Furthermore, under acidic conditions typical for many electrophilic substitution reactions, the nitrogen atom is protonated, further deactivating the ring. When these reactions do occur, they typically favor substitution at the 3-position.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it particularly susceptible to nucleophilic attack, especially at the 2- and 4-positions. patsnap.com This reactivity is enhanced by the presence of good leaving groups, such as halogens, at these positions. Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, allowing for the introduction of a wide range of substituents.

Reactivity at the Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It readily reacts with electrophiles such as alkyl halides to form quaternary pyridinium (B92312) salts and with peracids to form pyridine N-oxides. patsnap.com This N-functionalization is a powerful tool in synthetic methodologies. For example, the formation of an N-oxide can alter the reactivity of the ring, directing subsequent electrophilic substitutions to the 4-position and facilitating some nucleophilic substitutions. acs.org

Modern synthetic methods continue to expand the toolkit for pyridine functionalization. Directed ortho-metalation and C-H activation strategies have emerged as powerful techniques for regioselective functionalization, overcoming some of the inherent reactivity limitations of the pyridine ring.

Table 2: Reactivity Profile of the Pyridine Ring

| Reaction Type | Position(s) of Reactivity | Influencing Factors |

|---|---|---|

| Electrophilic Substitution | C-3 | Deactivated by electronegative nitrogen; protonation of nitrogen further deactivates. patsnap.com |

| Nucleophilic Substitution | C-2, C-4 patsnap.com | Electron-deficient ring; presence of good leaving groups (e.g., halogens). acs.org |

| Reaction with Electrophiles | Nitrogen Atom | Lone pair of electrons on the nitrogen atom. patsnap.com |

Properties

IUPAC Name |

(4-chloro-3-fluoropyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H,3,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSGHHVJWIODFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3 Fluoropyridine 2 Methanamine and Precursors

Established Synthetic Routes to the 4-Chloro-3-fluoropyridine (B1587321) Core

The formation of the 4-chloro-3-fluoropyridine scaffold is the initial critical phase. This can be achieved either by building the pyridine (B92270) ring with the substituents already in place or by functionalizing a pre-existing pyridine ring.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing heteroatoms onto an electron-deficient pyridine ring. The reaction is facilitated by the presence of electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. The pyridine nitrogen atom inherently activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.

A well-established strategy for the introduction of a fluorine atom onto a pyridine ring is the displacement of a nitro group by a fluoride (B91410) anion. The nitro group is an excellent leaving group in SNAr reactions due to its strong electron-withdrawing nature. This method, sometimes referred to as the "nitropyridine pathway," provides a convenient route to fluorinated pyridines. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be successfully replaced by a fluoride anion to yield methyl 3-fluoropyridine-4-carboxylate nih.govthieme-connect.de. The reaction is typically carried out using a fluoride source such as cesium fluoride (CsF) in an aprotic polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures nih.gov. The high reactivity of the nitro group as a leaving group makes this a viable strategy for synthesizing fluoropyridine precursors thieme-connect.de.

| Substrate | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | Methyl 3-fluoropyridine-4-carboxylate | 38% nih.gov |

| 3-Methoxy-2-nitropyridine | K[¹⁸F]F-K222 complex | DMF | 3-Methoxy-2-[¹⁸F]fluoropyridine | 70-89% (Radiochemical Yield) innospk.comgoogle.com |

When a pyridine ring contains multiple halogen substituents, the regioselectivity of the SNAr reaction becomes a critical consideration. The outcome is governed by a combination of electronic and steric factors. The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack. In dihalopyridines, such as 2,4-dichloropyridine, substitution generally occurs preferentially at the C4 position. However, this selectivity can be highly sensitive to the presence of other substituents on the ring and the nature of the incoming nucleophile.

For instance, in the analogous 2,4-dichloropyrimidine system, SNAr reactions with many nucleophiles are C4 selective. Yet, introducing an electron-donating group at the C6 position can reverse this selectivity, favoring attack at the C2 position researchgate.net. Similarly, the choice of nucleophile can dictate the reaction site; tertiary amines have been shown to exhibit excellent C2 selectivity in reactions with 5-substituted-2,4-dichloropyrimidines researchgate.net. These principles can be applied to the synthesis of the 4-chloro-3-fluoropyridine core, where careful selection of a dihalopyridine precursor and reaction conditions is necessary to achieve the desired substitution pattern. Computational methods, such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO), can help predict the most likely site of nucleophilic attack researchgate.netgoogle.com.

Metalation, particularly directed ortho-metalation (DoM), is a versatile strategy for the regioselective functionalization of pyridine rings. nih.govgoogle.com This approach involves the deprotonation of a C-H bond adjacent to a directing metalating group (DMG) by a strong base, typically an organolithium reagent or a lithium amide like lithium diisopropylamide (LDA), to form an organometallic intermediate. This intermediate can then be trapped with an electrophile to introduce a wide variety of functional groups.

Common DMGs on a pyridine ring include halogens, amides, and alkoxy groups. The choice of base and reaction conditions is crucial to avoid side reactions like nucleophilic addition. For example, the metalation of various dichloropyridines with LDA leads regioselectively to lithiated intermediates that can be functionalized in good yields nih.gov. While the C2 position is intrinsically favored for deprotonation due to the influence of the ring nitrogen, remote functionalization at positions like C4 can be achieved using specific reagents like n-butylsodium, which overcomes the directing effect of the nitrogen atom rsc.org. This strategy allows for the precise, stepwise construction of polysubstituted pyridines, which is essential for synthesizing a complex target like 4-chloro-3-fluoropyridine.

| Pyridine Substrate | Directing Group | Base | Position Functionalized |

|---|---|---|---|

| Substituted Pyridines | Halo, CONR₂, OR, etc. | LDA, n-BuLi | ortho to DMG nih.govgoogle.com |

| Unsubstituted Pyridine | None | n-BuNa | C4 rsc.org |

Instead of functionalizing a pre-formed ring, the pyridine core can be constructed from acyclic precursors through cycloaddition and annulation reactions. These methods build the heterocyclic ring system with the desired substituents incorporated from the start.

One of the most powerful cycloaddition strategies is the [4+2] Diels-Alder reaction. While the normal electron-demand Diels-Alder reaction of 1-azadienes is often challenging, inverse electron-demand Diels-Alder reactions are highly successful rsc.orgsemanticscholar.org. In this approach, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The initial cycloadduct then typically undergoes a retro-Diels-Alder reaction, extruding a small stable molecule like N₂, to form the aromatic pyridine ring semanticscholar.org.

Another important method is the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. This reaction provides a highly efficient route to polysubstituted pyridines by combining two alkyne molecules and one nitrile molecule, with the nitrile providing the nitrogen atom for the pyridine ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst and the steric and electronic properties of the substrates. These ring-forming strategies offer a convergent approach to complex pyridine cores rsc.org.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluoropyridine Construction.

Conversion of Pyridine Precursors to 4-Chloro-3-fluoropyridine-2-methanamine

Once the 4-chloro-3-fluoropyridine core is synthesized, the final step is the introduction of the methanamine group (-CH₂NH₂) at the C2 position. A common and effective strategy for this transformation is the reduction of a 2-cyanopyridine precursor.

The 2-cyano group can be introduced onto the pyridine ring through various methods, including the substitution of a halogen (e.g., bromo or chloro) with a cyanide source, often using a copper(I) cyanide reagent rsc.org. Another approach involves the direct cyanation of the pyridine ring after activation, for instance, by forming an N-oxide or an N-nitropyridinium salt intermediate, which is then treated with potassium cyanide thieme-connect.deresearchgate.net.

With the precursor, 4-chloro-3-fluoro-2-cyanopyridine, in hand, the final step is the reduction of the nitrile to a primary amine. Catalytic hydrogenation is a widely used method for this conversion. A key challenge in this step is to avoid the undesired reduction of the chloro substituent (hydrodechlorination), a common side reaction when using catalysts like palladium. However, studies have shown that the catalytic reduction of halogenated cyanopyridines can be achieved with minimal dehalogenation. The use of a palladium on charcoal (Pd/C) catalyst in the presence of a strong acid, such as hydrochloric acid, can effectively reduce the cyano group while preserving the chloro substituent, providing the desired 2-aminomethylpyridine product as its hydrochloride salt rsc.org.

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Chloro-2-cyano-5-trifluoromethylpyridine | 5% Pd/C | H₂, HCl, Methanol, 20°C | 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride | 95-97% rsc.org |

Aminomethylation Methodologies

Aminomethylation strategies for the synthesis of this compound often proceed through a formyl or a protected amino intermediate at the 2-position of the pyridine ring.

One prominent method involves the initial formylation of 4-chloro-3-fluoropyridine. This is achieved through a metalation reaction, specifically kinetic deprotonation at a low temperature (-75 °C), followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF). This process regioselectively yields 2-formyl-4-chloro-3-fluoropyridine. The resulting aldehyde then serves as a precursor for the introduction of the amine functionality. nih.gov

Alternatively, direct amidomethylation can be accomplished using Minisci-type reactions. These radical-based methods offer a more direct route to introduce a protected aminomethyl group. For instance, reacting 4-chloro-3-fluoropyridine with amino acid derivatives under silver ion/persulfate or photoredox-mediated conditions can yield N-acylated aminomethylated products. A notable advantage of this approach is the ability to directly obtain an N-Boc protected analogue in a single step, which is amenable to scale-up. nih.gov

Interactive Data Table: Comparison of Aminomethylation Methodologies

| Method | Precursor | Reagents | Intermediate | Key Advantages |

| Metalation/Formylation | 4-Chloro-3-fluoropyridine | 1. LDA, -75°C 2. DMF | 2-Formyl-4-chloro-3-fluoropyridine | High regioselectivity |

| Minisci-type Amidomethylation | 4-Chloro-3-fluoropyridine | Amino acid derivatives, Ag+/persulfate or photoredox catalyst | N-Acyl-(4-chloro-3-fluoropyridin-2-yl)methanamine | Shorter route, scalable, direct N-Boc protection |

Reduction Strategies for Amine Introduction

The introduction of the primary amine group in this compound is often accomplished through the reduction of a suitable precursor, such as a nitrile or an imine.

Following the formylation of 4-chloro-3-fluoropyridine to its 2-formyl derivative, the aldehyde can be converted to the target amine. A common strategy involves the formation of a sulfinamide by reaction with a chiral sulfinamide, followed by reduction. This multi-step conversion from the aldehyde provides the desired 2-aminomethyl analogue. nih.gov

A more direct reduction strategy involves the catalytic hydrogenation of a nitrile precursor, such as 4-chloro-3-fluoro-2-cyanopyridine. This transformation is a highly efficient method for synthesizing primary amines. The reaction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst.

Advanced Synthetic Techniques in this compound Synthesis

To address the demands of modern chemical synthesis, particularly for pharmaceutical intermediates, advanced techniques are being explored to improve the efficiency, safety, and scalability of the production of this compound.

Continuous Flow Procedures for Scalable Production

Continuous flow chemistry offers significant advantages for the production of fine chemicals, including enhanced safety, better heat and mass transfer, and the potential for automation. The synthesis of pyridine derivatives, in general, has benefited from the application of continuous flow microreactors. For instance, the catalytic N-oxidation of pyridines has been successfully demonstrated in a packed-bed microreactor, showcasing high efficiency and the potential for large-scale production. chemicalbook.com While a specific continuous flow synthesis for this compound has not been detailed in the provided literature, the principles are applicable. A flow process for the reduction of a 2-cyano precursor, for example, could minimize the handling of hazardous reagents and allow for precise control over reaction parameters, leading to improved yield and safety on a larger scale. The scalability of Minisci-type reactions, which are often exothermic and involve radical intermediates, can also be significantly improved using flow reactors. nih.govwebsite-files.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation can lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles. In the context of pyridine chemistry, microwave-assisted methods have been employed for various transformations, including the synthesis of substituted pyridines and their fused analogues. rsc.orgnih.gov For the synthesis of this compound, microwave heating could potentially enhance the efficiency of both the formylation/reduction and the Minisci-type amidomethylation pathways. For example, the reductive amination of the 2-formyl precursor could be accelerated under microwave conditions. mdpi.com

Interactive Data Table: Potential Microwave-Assisted Steps

| Reaction Step | Conventional Conditions | Potential Microwave Advantage |

| Reductive Amination | Several hours at room temperature or elevated temperature | Reduced reaction time (minutes to a few hours) |

| Minisci-type Amidomethylation | Typically requires several hours | Potentially faster reaction rates and improved yields |

Catalytic Systems for Improved Efficiency and Selectivity

The choice of catalytic system is crucial for achieving high efficiency and selectivity in the synthesis of this compound. In the reduction of the 2-cyano precursor, various heterogeneous catalysts are commonly employed.

For the reduction of nitriles to primary amines, catalysts based on nickel, such as Raney Nickel, are widely used due to their high activity and cost-effectiveness. Palladium and platinum catalysts, often supported on carbon (Pd/C, Pt/C), are also highly effective for this transformation. The selection of the catalyst and reaction conditions (temperature, pressure, solvent) is critical to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

In the case of Minisci-type reactions, the catalytic system often involves a silver salt (e.g., AgNO₃) as an oxidant to generate the necessary radical species. More recently, photoredox catalysis has emerged as a powerful alternative. These systems utilize a photocatalyst that, upon irradiation with visible light, can initiate the radical reaction under milder conditions. The use of photoredox catalysis in the amidomethylation of 4-chloro-3-fluoropyridine has been shown to be effective and offers a more sustainable approach. nih.govwebsite-files.com

Challenges and Innovations in Synthetic Pathways

The synthesis of this compound is not without its challenges. The electron-deficient nature of the pyridine ring can render it less reactive towards certain electrophilic substitutions and can also lead to difficulties in achieving regioselectivity.

A significant challenge in the metalation/formylation route is the need for cryogenic temperatures (-75 °C) to ensure kinetic deprotonation at the desired 2-position and prevent isomerization or multiple deprotonations. This requirement can be technically demanding and difficult to implement on a large scale. website-files.com

Minisci-type reactions, while offering a more direct route, can sometimes suffer from a lack of complete regioselectivity, leading to mixtures of isomers that require purification. Furthermore, the scalability of traditional Minisci reactions can be hampered by the use of stoichiometric silver salts and strong oxidants.

Innovations in this field are focused on overcoming these limitations. The development of photoredox-mediated Minisci-type reactions is a significant step forward, as it allows for the use of catalytic amounts of a photocatalyst and proceeds under milder conditions. This not only improves the sustainability of the process but can also enhance its functional group tolerance and scalability. nih.govwebsite-files.com The exploration of continuous flow technologies for these reactions represents another key innovation, promising safer and more efficient large-scale production of this important pharmaceutical intermediate. website-files.com

Regiochemical Control in Multi-substituted Pyridines

Achieving the desired substitution pattern in multi-substituted pyridines is a central challenge in heterocyclic chemistry. The electronic nature of the pyridine ring and the influence of existing substituents dictate the position of subsequent functionalization. For a molecule like this compound, the synthesis strategy must meticulously control the introduction of each group.

Organometallic intermediates are pivotal in achieving high regioselectivity. rsc.orgnih.gov Pyridines bearing heteroatom substituents, including halogens, can be selectively metalated at specific positions. researchgate.net This directed metalation, often using lithium bases, creates a nucleophilic center on the pyridine ring that can then react with an electrophile to introduce a desired substituent with high precision. For instance, the presence of a directing group can guide metalation to an adjacent position, a strategy crucial for building complex substitution patterns. researchgate.net

Another powerful strategy for achieving regiochemical control is the Minisci reaction, which involves the addition of radical species to the electron-deficient pyridine ring. nih.gov This reaction typically favors functionalization at the C2 and C4 positions. By employing a blocking group strategy, chemists can direct the reaction to a specific site. For example, a temporary blocking group at one position can force the radical addition to occur at another desired, accessible position, offering a reliable method for C4-alkylation. nih.gov The choice of reaction type—be it nucleophilic aromatic substitution (SNAr), electrophilic substitution, or radical addition—is critical. The high electronegativity of the fluorine atom in fluoropyridines can accelerate the rate of SNAr reactions compared to their chloro-analogs, influencing the synthetic route. nih.gov For the synthesis of 2-substituted derivatives of 4-chloro-3-fluoropyridine specifically, both metalation and Minisci-type reactions have been explored to ensure regioselectivity at the C2 position. conceptlifesciences.com

| Strategy | Description | Key Advantage |

| Directed Ortho Metalation (DoM) | A substituent on the pyridine ring directs a strong base to deprotonate the adjacent (ortho) position, creating a reactive organometallic intermediate. | High regioselectivity for substitution next to the directing group. researchgate.net |

| Minisci Reaction with Blocking Groups | A temporary blocking group is installed on the pyridine ring to prevent reaction at one site, thereby directing the incoming radical to a different, specific position (e.g., C4). nih.gov | Excellent control over C-H functionalization at positions that are electronically favored for radical attack. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | A nucleophile displaces a leaving group (like a halogen) on the pyridine ring. The reaction is favored at the C2 and C4 positions due to the electron-withdrawing nature of the ring nitrogen. | Can be highly efficient, especially with activated rings or highly reactive fluoropyridines. nih.gov |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product, which is particularly important for applications in medicinal chemistry where high purity is essential. conceptlifesciences.com The process involves systematically varying conditions such as solvent, temperature, catalyst, and reagent stoichiometry.

In the synthesis of fluorinated pyridines, the choice of the fluorinating agent and reaction conditions is critical. For instance, the preparation of 2-chloro-3-fluoropyridine, a potential precursor, can be achieved from 2-chloro-3-aminopyridine. One method replaces traditional hazardous reagents like anhydrous hydrogen fluoride with copper fluoride as the fluorinating agent in a one-pot process, with reaction temperatures maintained between 0-60 °C for 1-10 hours to achieve stable yields. google.com

A comprehensive screening of reaction conditions is often tabulated to identify the optimal parameters. This involves evaluating different catalysts, ligands, bases, and solvents to find the combination that provides the best yield and selectivity. For cross-coupling reactions, which are often used to form C-C or C-N bonds, the choice of palladium or copper catalysts and specific ligands can dramatically influence the outcome. The goal is to find conditions that are robust, scalable, and minimize the formation of byproducts. conceptlifesciences.comresearchgate.net

Table: Example of Reaction Condition Optimization This table illustrates a hypothetical optimization process for a key synthetic step.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | Toluene | 80 | 12 | 45 |

| 2 | Pd₂(dba)₃ (2.5) | Dioxane | 100 | 8 | 75 |

| 3 | CuI (10) | DMF | 120 | 6 | 60 |

| 4 | Pd₂(dba)₃ (2.5) | Dioxane | 100 | 12 | 92 |

| 5 | Pd₂(dba)₃ (2.5) | Dioxane | 80 | 12 | 81 |

This is a representative table and does not reflect actual experimental data for the target compound.

Development of Environmentally Benign Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly, or "green," protocols. These methods aim to reduce waste, avoid hazardous solvents and reagents, improve energy efficiency, and utilize renewable resources. acs.org

One key aspect of green chemistry is the use of alternative reaction media. Water is an ideal solvent as it is non-toxic, non-flammable, and inexpensive. Researchers have developed methods for the amination of polyhalogenated pyridines using water as a solvent, avoiding the need for precious metal catalysts and large amounts of organic solvents. nih.gov Such base-promoted reactions in water provide a facile and practical route to aminopyridine derivatives. nih.gov

Multicomponent reactions (MCRs) are another hallmark of green synthesis, as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. nih.gov Microwave-assisted synthesis has also been recognized as a green chemistry tool, often leading to shorter reaction times, increased yields, and purer products compared to conventional heating methods. nih.govacs.org

Solventless, or solid-state, reactions represent a significant advance in green chemistry by completely eliminating the need for solvents. acs.org These reactions, often activated by grinding or heating, can lead to high yields of pure products with minimal waste generation. The development of such protocols for synthesizing pyridine backbones is an active area of research. acs.orgorganic-chemistry.org

Key Green Chemistry Approaches in Pyridine Synthesis:

Use of Water as a Solvent: Replaces volatile organic compounds (VOCs), reducing environmental impact and improving safety. nih.gov

Microwave-Assisted Synthesis: Can significantly reduce reaction times and energy consumption while increasing product yields. nih.gov

Multicomponent Reactions (MCRs): Improve atom economy and process efficiency by combining multiple synthetic steps into one pot. nih.gov

Solventless Reactions: Eliminate solvent use, minimizing waste and simplifying product purification. acs.org

Metal-Free Catalysis: Avoids the use of expensive and potentially toxic heavy metal catalysts, opting for organocatalysts or base-promoted reactions instead. organic-chemistry.org

Chemical Reactivity and Functionalization of 4 Chloro 3 Fluoropyridine 2 Methanamine

Reactivity of the Amine Functionality

The primary amine of the 2-(aminomethyl) group is a potent nucleophile and readily participates in reactions typical of aliphatic amines. Its reactivity is largely independent of the aromatic ring to which it is attached via a methylene (B1212753) spacer.

Acylation and Amidation Reactions

The amine nitrogen of 4-chloro-3-fluoropyridine-2-methanamine can be readily acylated to form a variety of amides. This transformation is fundamental for introducing diverse functional groups and modifying the properties of the parent molecule. Research has demonstrated the synthesis of a wide array of N-acylated derivatives from the parent ring system, 4-chloro-3-fluoropyridine (B1587321). acs.orgacs.org These reactions typically proceed under standard conditions, involving the reaction of the amine with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids.

Examples of successful acylations to produce precursors to the target molecule include the introduction of various protecting groups and functional moieties. acs.orgacs.orgnih.gov The synthesis of these derivatives highlights the accessibility of the amine for amidation. acs.org

Table 1: Examples of Acylating Reagents Used with 4-Chloro-3-fluoropyridine Precursors This table is based on the synthesis of acylated derivatives from 4-chloro-3-fluoropyridine via Minisci-type reactions, which generate the amidomethyl group in a single step. acs.orgnih.gov

| Acylating Precursor (Amino Acid Derivative) | Resulting Amide Group | Reagents/Conditions | Yield (%) | Reference |

| N-Cbz-glycine | Carbobenzyloxy (Cbz) | Ag⁺/Persulfate | 65% | acs.org |

| N-Trifluoroacetylglycine | Trifluoroacetyl (TFA) | Ag⁺/Persulfate | 64% | acs.org |

| Acetylglycine (Aceturic acid) | Acetyl (Ac) | Ag⁺/Persulfate | 61% | acs.org |

| Benzoylglycine (Hippuric acid) | Benzoyl (Bz) | Ag⁺/Persulfate | 35% | acs.org |

| N-Formylglycine | Formyl (CHO) | Ag⁺/Persulfate | 30% | acs.org |

| Di-tert-butyl dicarbonate (B1257347) (from N-Boc-glycine) | tert-Butoxycarbonyl (Boc) | Photoredox-mediated | 74% | nih.gov |

The formation of these amide bonds is generally efficient and demonstrates the nucleophilic character of the aminomethyl group. acs.org

Alkylation and Arylation of the Amine Nitrogen

The primary amine of (4-chloro-3-fluoropyridin-2-yl)methanamine is expected to undergo N-alkylation and N-arylation reactions through nucleophilic substitution or reductive amination. While specific examples for this exact molecule are not detailed in the provided literature, the reactivity of the aminomethyl group is analogous to other primary amines.

Alkylation can be achieved with alkyl halides, where the amine acts as a nucleophile to displace the halide. quimicaorganica.org This reaction can proceed stepwise to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. Similarly, arylation can be accomplished using activated aryl halides or through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The use of pyridinium (B92312) salts derived from primary amines has also been shown to be effective in forming new alkyl-alkyl bonds via cross-coupling, transforming the amino group into a different alkyl substituent. nih.gov

Reactivity of the Pyridine (B92270) Ring

The pyridine ring of this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property governs its reactivity, making it susceptible to nucleophilic attack while being resistant to electrophilic substitution. The presence of two halogen atoms further influences the ring's reactivity profile.

Nucleophilic Substitution at Halogenated Positions

The 4-position of a pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the ring nitrogen. nih.govyoutube.com In this mechanism, a nucleophile attacks the electron-deficient carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com Aromatization is restored upon the expulsion of the leaving group (in this case, a halide ion). youtube.comyoutube.com

The chlorine atom at the C-4 position is well-positioned for such displacement reactions. Nucleophiles such as amines, alkoxides, and thiolates can readily replace the chloride under suitable, often heated, conditions. youtube.com

In polyhalogenated aromatic systems, the regioselectivity of SNAr is a critical consideration. When both fluorine and chlorine are present on a pyridine ring, fluorine is generally the more reactive leaving group in SNAr reactions. nih.govstackexchange.com This is contrary to what is observed in aliphatic SN2 reactions where iodide and bromide are better leaving groups.

The enhanced reactivity of fluoride (B91410) in SNAr is attributed to the high electronegativity of the fluorine atom. The rate-determining step of the SNAr reaction is the initial attack by the nucleophile to form the Meisenheimer complex. stackexchange.com The strong electron-withdrawing inductive effect of fluorine stabilizes this negatively charged intermediate more effectively than chlorine does, thereby lowering the activation energy of this key step. stackexchange.com Consequently, the C-F bond is typically broken more readily than the C-Cl bond in these reactions. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov

However, in the case of this compound, the chlorine is at the activated 4-position, while the fluorine is at the less activated 3-position. This positioning significantly favors the displacement of the chlorine atom. Nucleophilic attack at the C-4 position allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative ring nitrogen, a stabilizing feature not available for attack at C-3. Therefore, nucleophilic substitution will occur selectively at the C-4 chloro position.

Electrophilic Aromatic Substitution Limitations and Alternatives

Pyridine and its derivatives are generally poor substrates for electrophilic aromatic substitution (EAS) reactions such as Friedel-Crafts alkylation and acylation. chemistrysteps.com The pyridine ring is electron-deficient, which deactivates it towards attack by electrophiles. Furthermore, the lone pair on the nitrogen atom acts as a Lewis base and readily coordinates with the Lewis acid catalysts (e.g., AlCl₃) required for these reactions. quimicaorganica.orgchemistrysteps.com This coordination places a positive charge on the nitrogen, further deactivating the ring to an extreme degree and rendering EAS reactions non-viable. chemistrysteps.com

Given these limitations, alternative strategies are required to functionalize the pyridine ring. Two effective methods for the parent 4-chloro-3-fluoropyridine system are metalation and radical substitution. acs.orgnih.gov

Metalation: This approach involves deprotonation of the ring using a strong, non-nucleophilic base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures. acs.orgnih.gov For 4-chloro-3-fluoropyridine, this "kinetic deprotonation" occurs regioselectively at the C-2 position, which is the most acidic site due to the inductive effects of the adjacent nitrogen and fluorine atoms. The resulting organometallic intermediate can then be trapped with various electrophiles. For example, quenching with N,N-dimethylformamide (DMF) yields 4-chloro-3-fluoropyridine-2-carbaldehyde. acs.orgnih.gov

Minisci-type Reactions: The Minisci reaction is a radical substitution that is highly effective for electron-deficient heterocycles. wikipedia.org Under acidic conditions, the pyridine nitrogen is protonated, which further activates the ring towards attack by a nucleophilic radical. wikipedia.org This method has been successfully applied to 4-chloro-3-fluoropyridine to introduce amidomethyl groups regioselectively at the C-2 position. acs.orgacs.org The reaction proceeds by generating alkyl radicals from precursors like amino acids, which then attack the protonated pyridine ring. acs.org This strategy provides a direct route to C-C bond formation, bypassing the limitations of traditional EAS. wikipedia.org

Table 2: Alternative Functionalization of the 4-Chloro-3-fluoropyridine Ring

| Reaction Type | Position Functionalized | Reagents | Electrophile/Radical Source | Product Type | Reference |

| Metalation | C-2 | 1. LiTMP, THF, -75 °C 2. DMF | DMF | 2-Formylpyridine | acs.orgnih.gov |

| Minisci Reaction | C-2 | N-Cbz-glycine, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Carbamoylmethyl radical | 2-Amidomethylpyridine | acs.org |

| Photoredox Minisci | C-2 | N-Boc-glycine, Ru(bpy)₃(PF₆)₂, K₂S₂O₈ | Carbamoylmethyl radical | 2-Amidomethylpyridine | nih.gov |

These alternative methods provide powerful tools for elaborating the structure of 4-chloro-3-fluoropyridine and its derivatives, enabling functionalization at positions that are inaccessible through classical electrophilic substitution. acs.orgacs.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Chan-Lam)

Detailed research findings on the participation of this compound in specific metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Chan-Lam couplings are not extensively available in the public domain. The reactivity of the chloro and fluoro substituents on the pyridine ring suggests potential for such transformations, which are common for halogenated pyridines. nih.gov

Specific examples of palladium-mediated coupling reactions involving this compound are not detailed in the available literature. Generally, palladium catalysts are widely used for cross-coupling reactions of chloropyridines. nih.gov

There is no specific information available regarding copper-catalyzed transformations of this compound. Copper catalysis is a known method for various transformations, including C-N bond formation. nih.gov

Strategic Derivatization for Scaffold Construction

The strategic derivatization of this compound is crucial for its application in the synthesis of complex, biologically active molecules. This primarily involves modifications of the aminomethyl group and subsequent cyclization reactions.

The primary aminomethyl group of this compound is a key site for the introduction of additional functionalities. A common strategy is the formation of amides, which can serve as precursors for further transformations. For instance, the synthesis of various N-acylated derivatives has been explored as a means to generate diverse molecular scaffolds. acs.orgnih.govconceptlifesciences.com

In a study on the regioselective amidomethylation of 4-chloro-3-fluoropyridine, the 2-aminomethyl analogue was synthesized and subsequently used to create a variety of amidomethylated derivatives. acs.orgnih.gov This approach highlights the utility of the aminomethyl group as a handle for introducing diversity into the molecular structure.

Table 1: Examples of Amidomethylated Derivatives of 4-Chloro-3-fluoropyridine

| Derivative | Acyl Group |

|---|---|

| N-((4-chloro-3-fluoropyridin-2-yl)methyl)formamide | Formyl |

| N-((4-chloro-3-fluoropyridin-2-yl)methyl)acetamide | Acetyl |

This table is illustrative and based on the general reactivity of aminomethyl groups.

A significant application of this compound is its use as a precursor in the synthesis of fused heterocyclic systems. The combination of the aminomethyl group and the adjacent ring nitrogen allows for intramolecular cyclization to form imidazo[1,5-a]pyridine (B1214698) scaffolds, which are of interest in medicinal chemistry.

A patented synthetic route describes the conversion of (4-chloro-3-fluoropyridin-2-yl)methanamine hydrochloride to N-((4-chloro-3-fluoropyridin-2-yl)methyl)formamide. acs.org This formamide (B127407) derivative then undergoes an intramolecular cyclization reaction upon treatment with phosphoryl trichloride (B1173362) to yield 7-chloro-8-fluoroimidazo[1,5-a]pyridine. acs.org This transformation is a key step in the synthesis of plasma kallikrein inhibitors. acs.orgnih.gov

Table 2: Cyclization of N-((4-chloro-3-fluoropyridin-2-yl)methyl)formamide

| Reactant | Reagent | Product |

|---|

This cyclization creates a bicyclic system, demonstrating a strategic use of the inherent reactivity of the starting material to build molecular complexity.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, which are all present in 4-Chloro-3-fluoropyridine-2-methanamine.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the methanamine group, and the amine protons. The chemical shifts of the two aromatic protons will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the nitrogen atom in the pyridine ring. These protons are expected to appear as doublets due to coupling with each other. The methylene protons adjacent to the amino group would likely appear as a singlet, though coupling to the amine protons could lead to a broader signal or a triplet if the N-H exchange is slow. The amine protons themselves typically appear as a broad singlet and their chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (H-5) | 7.5 - 8.0 | Doublet (d) |

| Aromatic CH (H-6) | 8.0 - 8.5 | Doublet (d) |

| Methylene (CH₂) | 3.8 - 4.2 | Singlet (s) or Triplet (t) |

The ¹³C NMR spectrum will reveal the connectivity of the carbon skeleton. The pyridine ring will show five distinct signals due to the different substituents. The carbons bonded to the electronegative chlorine and fluorine atoms (C-4 and C-3, respectively) will experience significant downfield shifts. The carbon of the methylene group will appear in the aliphatic region of the spectrum. The relative positions of the aromatic carbon signals are influenced by the complex interplay of inductive and resonance effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 (C-F) | 155 - 160 |

| C-4 (C-Cl) | 140 - 145 |

| C-5 | 125 - 130 |

| C-6 | 145 - 150 |

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. In this compound, a single resonance is expected for the fluorine atom at the C-3 position. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the neighboring chloro and methanamine substituents. Coupling between the fluorine nucleus and adjacent protons (H-5) and carbons (C-2, C-3, C-4) can also be observed, providing further structural confirmation.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

|---|

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons (H-5 and H-6). sdsu.edu It could also potentially show a correlation between the methylene protons and the amine protons if the N-H exchange is slow enough. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign the signals for the C-5/H-5, C-6/H-6, and the methylene C/H pairs. sdsu.edu

Vibrational Spectroscopy: FTIR and Raman Analysis

The FTIR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Vibrations: The amine group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region corresponding to symmetric and asymmetric stretching. N-H bending vibrations are expected around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected in the 1400-1600 cm⁻¹ region.

C-F and C-Cl Vibrations: The carbon-fluorine and carbon-chlorine stretching vibrations are typically found in the fingerprint region of the spectrum, with the C-F stretch expected around 1000-1300 cm⁻¹ and the C-Cl stretch at lower wavenumbers, generally in the 600-800 cm⁻¹ range.

Table 4: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Amine (NH₂) | N-H Bend | 1580 - 1650 |

| Aromatic CH | C-H Stretch | 3000 - 3100 |

| Methylene (CH₂) | C-H Stretch | 2850 - 2960 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| C-F | C-F Stretch | 1000 - 1300 |

Conformational Analysis through Vibrational Modes

Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is crucial for understanding a molecule's behavior. Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for this purpose. Different conformers of a molecule give rise to distinct vibrational spectra, allowing for their identification and characterization.

A thorough review of scientific literature and chemical databases reveals a lack of specific studies on the conformational analysis of this compound using vibrational modes. While research exists on the vibrational spectra of related pyridine derivatives, the unique substitution pattern of this particular molecule means that such data cannot be directly extrapolated. Computational chemistry could offer theoretical predictions of its vibrational frequencies and stable conformers; however, no such dedicated computational studies for this compound have been published.

Therefore, no experimental or theoretical data on the specific vibrational modes corresponding to different conformers of this compound is currently available.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. Upon ionization, molecules break apart in predictable ways, providing a "fingerprint" that aids in structural elucidation.

For this compound, a detailed mass spectrometric analysis would be expected to show a molecular ion peak corresponding to its exact mass, followed by a series of fragment ions. The fragmentation would likely involve the loss of the aminomethyl group, chlorine, or fluorine atoms, as well as cleavage of the pyridine ring itself.

However, a comprehensive search of scientific databases and literature indicates that no specific studies detailing the mass spectrometry fragmentation patterns of this compound have been published. While general fragmentation rules for pyridine and halogenated aromatic compounds can provide a hypothetical fragmentation scheme, no empirical data for this specific molecule is publicly available.

Table 1: Predicted Mass Spectrometry Data This table is based on theoretical calculations as no experimental data has been published.

| Analysis | Value |

|---|---|

| Molecular Formula | C₆H₆ClFN₂ |

| Exact Molecular Weight | 160.0207 |

| Predicted M+ Peak | m/z 160 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural determination.

The successful application of this technique requires the growth of a suitable single crystal of the compound of interest. A crystallographic study of this compound would reveal the exact conformation adopted in the solid state and how the molecules pack together, influenced by hydrogen bonding from the amine group and halogen interactions.

Despite the power of this technique, a review of crystallographic databases and the scientific literature shows no published X-ray crystal structures for this compound. Consequently, definitive experimental data on its solid-state conformation, bond lengths, and angles are not available.

Table 2: Crystallographic Data No experimental crystallographic data is available in the published literature for this compound.

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| Unit Cell Dimensions | Not Determined |

| Bond Lengths | Not Determined |

Despite extensive searches for computational and theoretical investigations specifically focused on the chemical compound This compound , no dedicated research articles detailing its quantum chemical calculations, predicted spectroscopic parameters, or reaction mechanisms were identified in the public domain.

Theoretical studies, including Density Functional Theory (DFT) and ab initio methods, are crucial for understanding the molecular geometry, electronic structure, and predicting properties such as NMR chemical shifts and vibrational spectra. Similarly, computational investigations into reaction mechanisms and transition states provide invaluable insights into the reactivity and potential synthetic pathways of a compound.

While research exists on the computational analysis of related pyridine derivatives, the specific data for this compound is not available in the reviewed literature. The generation of accurate and scientifically robust data for the outlined sections would necessitate novel, dedicated computational chemistry research on this particular molecule. Without such studies, a detailed and factual article adhering to the requested scientific standards cannot be produced.

Computational Chemistry and Theoretical Investigations

Analysis of Non-Covalent Interactions within Molecular Systems

The key structural features of 4-chloro-3-fluoropyridine-2-methanamine—the pyridine (B92270) ring, the chloro and fluoro substituents, and the aminomethyl group—allow for a variety of non-covalent interactions. These include hydrogen bonds, halogen bonds, and π-interactions. Computational methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis are powerful tools for characterizing these weak forces.

Hydrogen Bonding: The primary amine (-CH₂NH₂) group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the fluorine and chlorine atoms can act as hydrogen bond acceptors. Intramolecular hydrogen bonding between the aminomethyl group and the fluorine or nitrogen atom on the pyridine ring could influence the molecule's conformation. Intermolecular hydrogen bonds are expected to play a significant role in the solid-state packing of the compound.

Halogen Bonding: The chlorine atom at the 4-position of the pyridine ring can participate in halogen bonding. This is a highly directional interaction where the electrophilic region (σ-hole) on the chlorine atom interacts with a nucleophilic site, such as the nitrogen atom of a neighboring molecule.

π-Interactions: The electron-deficient nature of the substituted pyridine ring can lead to π-π stacking interactions or interactions with other π-systems. These interactions are fundamental in the organization of aromatic molecules in the solid state.

Given the absence of specific published data for this compound, the following tables represent a hypothetical analysis based on common findings for similarly substituted pyridine derivatives found in computational studies. These tables are illustrative of the kind of data that would be generated from a detailed computational analysis.

Table 1: Predicted Intermolecular Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

| Hydrogen Bond | N-H (amine) | N (pyridine) | 2.0 - 2.5 | -3 to -7 |

| Hydrogen Bond | N-H (amine) | F (fluoro) | 2.2 - 2.7 | -1 to -3 |

| Halogen Bond | C-Cl | N (pyridine) | 2.8 - 3.2 | -2 to -5 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 | -1 to -4 |

Table 2: Hypothetical QTAIM Parameters for Key Interaction Bond Critical Points (BCPs)

The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology to characterize chemical bonds and non-covalent interactions. The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature and strength of the interaction.

| Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Nature of Interaction |

| N-H···N | 0.015 - 0.035 | > 0 | Closed-shell (Hydrogen Bond) |

| N-H···F | 0.008 - 0.020 | > 0 | Closed-shell (Weak Hydrogen Bond) |

| C-Cl···N | 0.005 - 0.015 | > 0 | Closed-shell (Halogen Bond) |

| C-H···π | 0.004 - 0.010 | > 0 | Closed-shell (van der Waals) |

Note: The data presented in these tables are hypothetical and intended to illustrate the types of results obtained from computational analyses of non-covalent interactions. Specific values for this compound would require dedicated theoretical calculations.

Applications As a Precursor in Advanced Organic Synthesis

Role in the Construction of Complex Heterocyclic Scaffolds

The development of novel synthetic methods for creating complex heterocyclic structures is a cornerstone of medicinal chemistry and materials science. researchgate.net Functionalized pyridine (B92270) derivatives are excellent precursors for synthesizing a variety of more complex heterocyclic scaffolds. researchgate.net

For instance, related structures like N-protected 3-acetyl-2-aminothiophenes can be transformed using reagents like the Vilsmeier-Haack reagent to yield formylated chlorothieno[2,3-b]pyridine derivatives. researchgate.net These resulting thienopyridines are themselves valuable intermediates, acting as precursors for a wide range of other heterocyclic systems. researchgate.net The presence of halogen and amine functionalities on the pyridine ring, such as those in 4-Chloro-3-fluoropyridine-2-methanamine, provides reactive handles that allow chemists to build fused ring systems and introduce further molecular diversity.

Use in Agrochemical Research and Development

Pyridine-containing pesticides are known for their high efficiency, low toxicity, and good environmental compatibility, making them a key area of innovation in the agrochemical industry. agropages.com Fluorinated organic compounds, in particular, play a significant role in the synthesis of modern agrochemicals. nih.gov The unique physicochemical properties of the fluorine atom, combined with the characteristics of the pyridine moiety, contribute to the biological activities of these derivatives. semanticscholar.org

The strategic placement of chloro- and fluoro- substituents on a pyridine ring is a common feature in many potent agrochemicals. semanticscholar.org These halogenated pyridine derivatives serve as crucial intermediates for a wide array of active ingredients. agropages.com

Herbicidal Intermediates: Substituted pyridine compounds are foundational to the synthesis of various herbicides. For example, 5-chloro-2,3-difluoro pyridine is a known intermediate for preparing herbicidal 2-[4-((3-fluoro-5-chloro-2-pyridyl)oxy)phenoxy] propionic acid derivatives. asianpubs.org Similarly, other multi-substituted pyridines are used as starting materials to create complex pyrazole (B372694) derivatives that exhibit significant herbicidal activity. mdpi.com The presence of both chlorine and fluorine atoms on the pyridine ring can enhance the efficacy and selectivity of the final herbicidal product.

Insecticidal Intermediates: In the field of insecticide development, fluorinated pyridine skeletons are vital. nih.gov Research has shown that trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety exhibit good insecticidal activity against pests like Mythimna separata and Plutella xylostella. nih.gov The synthesis of these complex insecticides often begins with a functionalized pyridine core, which is then elaborated through a series of chemical reactions to build the final active molecule.

| Intermediate Class | Final Product Type | Application | Reference |

|---|---|---|---|

| Halogenated Pyridines | Pyridinyloxyphenoxy Propionic Acids | Herbicidal | asianpubs.org |

| Trifluoromethyl Pyridines | 1,3,4-Oxadiazole Derivatives | Insecticidal | nih.gov |

| Substituted Pyridines | Pyrazole Derivatives | Herbicidal | mdpi.com |

Applications in Materials Science and Functional Molecule Design

The unique electronic properties and coordination capabilities of the pyridine ring make it a valuable component in materials science. Functionalized pyridines are frequently used as ligands in the design of metal complexes and advanced materials.

Pyridine derivatives are widely employed as ligands in coordination chemistry to create metal complexes with specific catalytic, electronic, or biological properties. For example, ligands such as 4-hydroxy-pyridine-2,6-dicarboxylic acid have been used to synthesize Ruthenium(II) and Ruthenium(III) complexes for potential anticancer applications. rsc.org

This compound, with its nitrogen atom in the pyridine ring and the nitrogen of the aminomethyl side chain, possesses multiple potential coordination sites. This makes it a promising candidate for the design of novel ligands that can bind to metal ions, forming discrete coordination complexes or extended structures like metal-organic frameworks (MOFs). The electronic properties of the ligand, and consequently the resulting metal complex, can be fine-tuned by the electron-withdrawing effects of the chloro and fluoro substituents.

Strategic Intermediate in the Synthesis of Diverse Chemical Entities

The value of this compound as a synthetic precursor lies in its dense functionalization, which allows for selective and sequential chemical transformations. thieme.de The different reactive sites on the molecule can be addressed under various reaction conditions to build a wide range of target structures. researchgate.net

Challenges and Future Research Directions

Development of More Sustainable and Cost-Effective Synthetic Routes

The current synthetic approaches to 4-Chloro-3-fluoropyridine-2-methanamine and its precursors, while effective, present opportunities for improvement in terms of sustainability and cost-efficiency. A significant challenge lies in achieving regioselectivity during the functionalization of the pyridine (B92270) ring, which is crucial for large-scale production. conceptlifesciences.com

Future research should prioritize the development of greener synthetic methodologies. This includes the exploration of catalysts that are more environmentally benign and the use of less hazardous solvents. The principles of atom economy, which focus on maximizing the incorporation of all materials used in the process into the final product, should also be a guiding factor in the design of new synthetic routes. The development of continuous flow processes could also offer a more sustainable and cost-effective alternative to traditional batch manufacturing, potentially reducing waste and improving safety.

Exploration of Novel Reactivity Pathways for Diversification

The diversification of the this compound scaffold is essential for exploring its full potential in various applications. This requires a deep understanding of its reactivity and the development of novel chemical transformations. The presence of chloro, fluoro, and aminomethyl groups on the pyridine ring offers multiple sites for chemical modification, but also presents challenges in terms of chemoselectivity.

Recent studies on the precursor, 4-chloro-3-fluoropyridine (B1587321), have demonstrated the feasibility of regioselective amidomethylation at the 2-position through both metalation and Minisci-type reactions. conceptlifesciences.comnih.gov The metalation route, involving kinetic deprotonation at low temperatures followed by reaction with an electrophile, provides high regioselectivity. nih.gov However, Minisci-type radical amidomethylation, particularly under photoredox-mediated conditions, offers a shorter and more scalable approach. nih.gov

Future research should focus on expanding the repertoire of reactions for this scaffold. This could include exploring cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions. The unique electronic properties conferred by the fluorine and chlorine substituents could be leveraged to discover novel and selective transformations. Understanding the interplay between the different functional groups will be crucial for designing synthetic strategies that allow for the controlled and predictable diversification of the core structure, leading to a wider range of derivatives for biological screening and materials science applications.

Integration of Machine Learning and AI in Synthetic Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to addressing the complexities of synthesizing and optimizing compounds like this compound. These computational tools can significantly accelerate the discovery of novel, efficient, and sustainable synthetic routes by analyzing vast datasets of chemical reactions. beilstein-journals.org

For a molecule with multiple functional groups, predicting the optimal reaction conditions and identifying potential side reactions can be a time-consuming and resource-intensive process. ML models can be trained on existing reaction data to predict reaction outcomes, suggest optimal catalysts and solvents, and even design entire synthetic pathways from scratch. beilstein-journals.org For instance, differential reaction fingerprints can be used to represent chemical transformations in a way that is amenable to machine learning algorithms, allowing for the prediction of reaction success and the optimization of parameters like temperature and concentration. beilstein-journals.org

Future research in this area should focus on developing bespoke ML models trained on datasets specifically relevant to the synthesis of fluorinated and chlorinated pyridines. This would involve curating high-quality data from the literature and experimental results to build predictive models with high accuracy. The ultimate goal is to create a closed-loop system where AI algorithms propose synthetic routes, which are then experimentally validated in an automated fashion, with the results feeding back into the model for continuous improvement. This approach has the potential to dramatically reduce the time and cost associated with developing new derivatives of this compound.

Advanced Methodologies for High-Throughput Synthesis and Screening of Derivatives

To fully explore the chemical space around this compound and identify derivatives with novel properties, advanced high-throughput synthesis (HTS) and screening methodologies are indispensable. The ability to rapidly generate and test large libraries of related compounds is a cornerstone of modern drug discovery and materials science.

The diversification strategies discussed in section 7.2, such as Minisci-type reactions, are amenable to parallel synthesis formats, allowing for the creation of libraries of derivatives with varying substituents. By combining a set of building blocks in a combinatorial fashion, a large number of unique molecules can be synthesized with minimal effort.

The subsequent screening of these libraries for desired biological activities or material properties requires robust and miniaturized assays. Future efforts should focus on developing and adapting assays that are compatible with the high-throughput format. This could include cell-based assays for identifying potential therapeutic agents or automated characterization techniques for evaluating the properties of new materials. The integration of robotics and automated data analysis will be crucial for managing the large volumes of data generated in these high-throughput campaigns. The insights gained from screening these derivative libraries will not only identify promising new compounds but also provide valuable structure-activity relationship (SAR) data that can inform the design of the next generation of molecules.

Expanding the Scope of Applications beyond Current Frontiers

Future research should actively explore these untapped application areas. For example, the compound and its derivatives could be investigated for their potential as ligands in catalysis, where the electronic properties of the substituted pyridine ring could influence the activity and selectivity of metal catalysts. In materials science, the incorporation of this fluorinated building block into polymers or other materials could impart desirable properties such as thermal stability or specific optical or electronic characteristics.

A systematic exploration of these diverse applications will require interdisciplinary collaborations between synthetic chemists, biologists, materials scientists, and engineers. By thinking beyond the current frontiers of medicinal chemistry, the full potential of this compound as a valuable chemical entity can be realized.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-fluoropyridine-2-methanamine?

- Methodological Answer : Synthesis typically involves multi-step halogenation and amination. A plausible route starts with pyridine derivatives undergoing nucleophilic substitution at the 2-position, followed by fluorination at the 3-position using fluorinating agents like DAST (diethylaminosulfur trifluoride). Chlorination at the 4-position can be achieved via electrophilic substitution using Cl₂ or NCS (N-chlorosuccinimide) under controlled conditions. Final reduction of a nitrile or nitro group to the methanamine moiety may employ catalytic hydrogenation (e.g., H₂/Pd-C) .

Q. How can the purity and structure of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FTIR/Raman : Confirm functional groups (e.g., -NH₂, C-F, C-Cl) via characteristic vibrational modes .

- NMR : ¹H and ¹³C NMR to verify substituent positions and electronic environments.

- HPLC/MS : Assess purity (>95%) and molecular weight confirmation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and chemical goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition.

- Waste Disposal : Segregate halogenated waste and collaborate with certified hazardous waste handlers .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the halogenation of pyridine derivatives?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce radical pathways in chlorination.

- Catalysts : Use Lewis acids (e.g., FeCl₃) to direct electrophilic substitution.

- Protecting Groups : Temporarily block reactive sites (e.g., -NH₂) with Boc groups to prevent undesired halogenation .

Q. How does the electronic effect of substituents influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Computational Modeling : DFT (B3LYP/6-311++G**) calculates electron density maps to predict reactive sites. The electron-withdrawing -Cl and -F groups activate the pyridine ring at the 2-position for nucleophilic attack.

- Experimental Validation : Kinetic studies under varying pH and solvent polarities confirm rate enhancements at electron-deficient positions .

Q. How can regioselectivity challenges be addressed in the functionalization of this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., -SO₃H) to steer reactions toward desired positions.

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with boronic acids to selectively modify the 2-methanamine group without disturbing halogens .

Q. What computational approaches predict the stability of intermediates in the synthesis of halogenated pyridine methanamines?

- Methodological Answer :

- Quantum Chemistry : Optimize intermediates using B3PW91/cc-pVTZ to calculate Gibbs free energy and transition states.

- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability, particularly in polar aprotic solvents like DMF .

Q. What are the key considerations for scaling up the synthesis of this compound while maintaining yield?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.